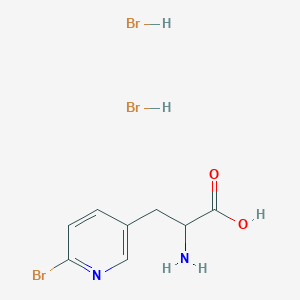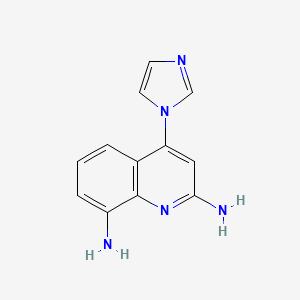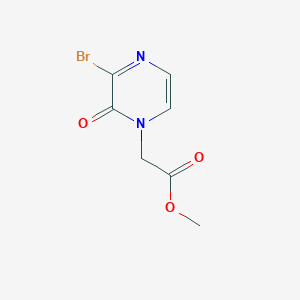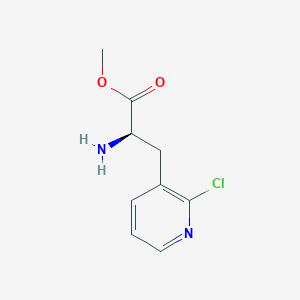
3-Chloro-1-methylisoquinoline 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methylisoquinoline 2-oxide is a heterocyclic organic compound with the molecular formula C10H8ClNO It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylisoquinoline 2-oxide typically involves the chlorination of 1-methylisoquinoline followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by oxidation with hydrogen peroxide (H2O2) or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-methylisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-chloro-1-methylisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of 3-chloro-1-methylisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-1-methylisoquinoline 2-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methylisoquinoline 2-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroisoquinoline: Lacks the methyl group at the 1-position.
1-Methylisoquinoline: Lacks the chlorine atom at the 3-position.
Isoquinoline N-oxide: Lacks both the chlorine atom and the methyl group.
Uniqueness
3-Chloro-1-methylisoquinoline 2-oxide is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs .
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
3-chloro-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H8ClNO/c1-7-9-5-3-2-4-8(9)6-10(11)12(7)13/h2-6H,1H3 |
Clave InChI |
XMSOJVFQLZLNRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC2=CC=CC=C12)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


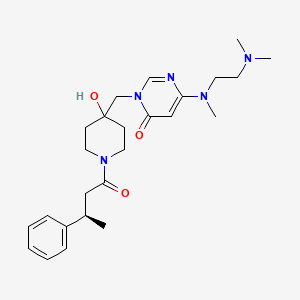
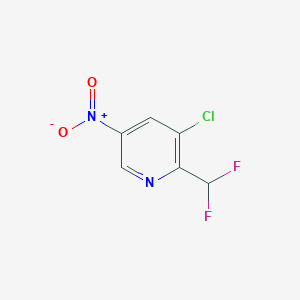

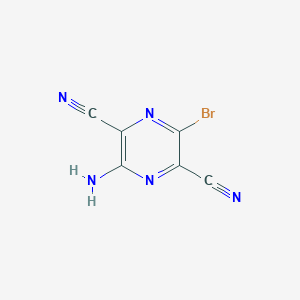
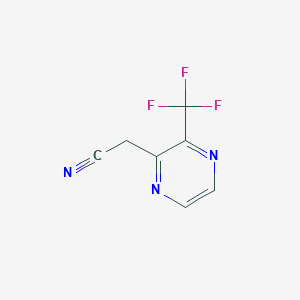

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
